2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiadiazole moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole structure. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts and elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-α-PVP: A cathinone derivative with similar structural features but different biological activities.
4-MDMC: Another cathinone derivative with distinct pharmacological properties.
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine: An imidazole derivative with comparable aromatic structures.
Uniqueness
2-(4-chlorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-4-2-3-5-17(13)26-12-15(11-19(26)28)20-24-25-21(29-20)23-18(27)10-14-6-8-16(22)9-7-14/h2-9,15H,10-12H2,1H3,(H,23,25,27) |
InChI Key |
RGMVOJPYBDRKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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